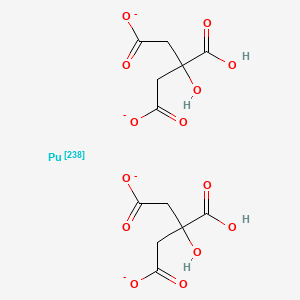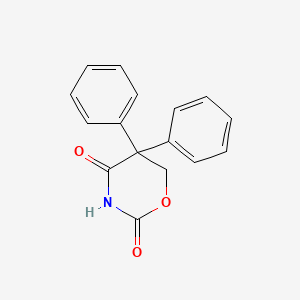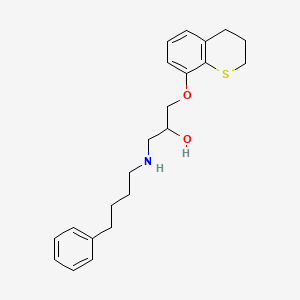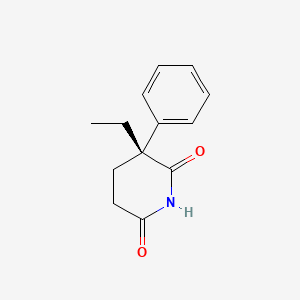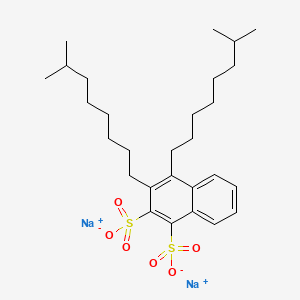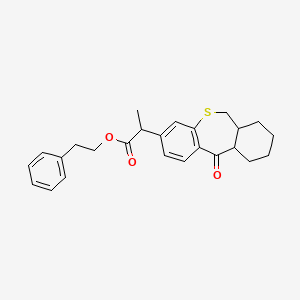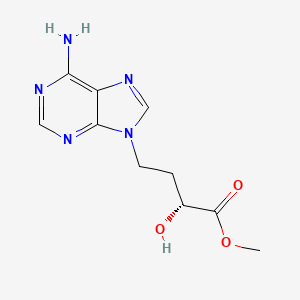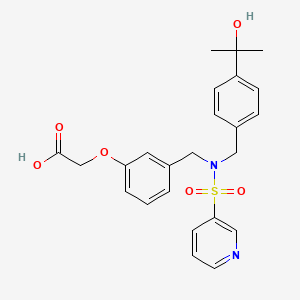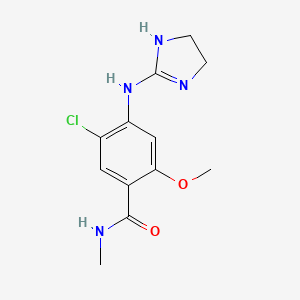
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is a synthetic organic compound It is characterized by its complex molecular structure, which includes acetoxy, chlorophenylcarbamoyloxy, and dimethylaminoethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl typically involves multiple steps, including:
Formation of the acetoxy group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the chlorophenylcarbamoyloxy group: This step may involve the reaction of a chlorophenyl isocyanate with a phenol derivative.
Attachment of the dimethylaminoethoxy group: This can be done through nucleophilic substitution reactions using dimethylaminoethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form carboxylic acids or ketones.
Reduction: The chlorophenylcarbamoyloxy group can be reduced to form amines or alcohols.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group may yield acetic acid, while reduction of the chlorophenylcarbamoyloxy group may yield chlorophenylamine.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the manufacture of specialty chemicals or materials.
作用機序
The mechanism of action of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may influence intracellular signaling pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-diethylamino)ethoxy)ethane
Uniqueness
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
131963-02-5 |
|---|---|
分子式 |
C21H26Cl2N2O5 |
分子量 |
457.3 g/mol |
IUPAC名 |
[1-[3-[(3-chlorophenyl)carbamoyloxy]phenyl]-2-[2-(dimethylamino)ethoxy]ethyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O5.ClH/c1-15(25)28-20(14-27-11-10-24(2)3)16-6-4-9-19(12-16)29-21(26)23-18-8-5-7-17(22)13-18;/h4-9,12-13,20H,10-11,14H2,1-3H3,(H,23,26);1H |
InChIキー |
CIMXNIKHVDSPEU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(COCCN(C)C)C1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


